molecular formula C7H5BrFNO B2409249 2-Amino-4-bromo-6-fluorobenzaldehyde CAS No. 1934912-98-7

2-Amino-4-bromo-6-fluorobenzaldehyde

Cat. No.: B2409249
CAS No.: 1934912-98-7
M. Wt: 218.025
InChI Key: DVEPYWNSVJBFRR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-6-fluorobenzaldehyde typically involves multi-step organic reactions. One common method is the halogenation of 2-amino-6-fluorobenzaldehyde, followed by bromination at the 4-position. The reaction conditions often require the use of solvents like ethanol or acetone and catalysts such as copper (II) oxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-6-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-6-fluorobenzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, facilitating nucleophilic addition reactions. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, although detailed studies are required to elucidate these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-bromo-6-fluorobenzaldehyde is unique due to the presence of all three functional groups (amino, bromo, and fluoro) on the benzene ring. This combination of substituents enhances its reactivity and makes it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

2-amino-4-bromo-6-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEPYWNSVJBFRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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